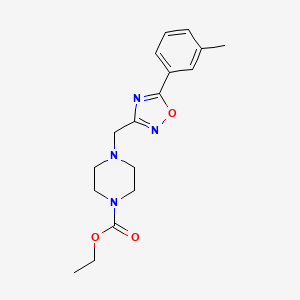
Ethyl 4-((5-m-tolyl-1,2,4-oxadiazol-3-yl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxadiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the oxadiazole derivative reacts with piperazine or its derivatives.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate or similar reagents to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring or the piperazine ring.
Scientific Research Applications
Ethyl 4-{[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory conditions.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: The compound may be explored for its properties in creating novel materials, such as polymers or nanomaterials, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of ethyl 4-{[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The oxadiazole ring could play a role in binding to biological targets, while the piperazine ring might influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate: Similar structure but with a different position of the methyl group on the phenyl ring.
Ethyl 4-{[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
Ethyl 4-{[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets or undergoes chemical reactions.
Properties
Molecular Formula |
C17H22N4O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 4-[[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N4O3/c1-3-23-17(22)21-9-7-20(8-10-21)12-15-18-16(24-19-15)14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3 |
InChI Key |
BNVBKULRFQCICR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NOC(=N2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















